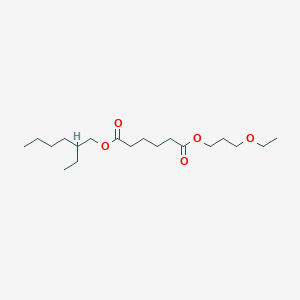![molecular formula C16H17ClOS B14597016 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene CAS No. 61166-82-3](/img/structure/B14597016.png)
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a chlorophenoxy group, a methyl group, and a propan-2-ylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of the 3-chlorophenoxy intermediate, which can be synthesized by reacting 3-chlorophenol with an appropriate halogenating agent.
Alkylation: The next step involves the alkylation of the chlorophenoxy intermediate with a methylating agent to introduce the methyl group.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the chlorophenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced chlorophenoxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)thio]benzene: Similar structure but with a thioether group instead of a sulfanyl group.
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)oxy]benzene: Similar structure but with an ether group instead of a sulfanyl group.
Uniqueness
4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene is unique due to the presence of the propan-2-ylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
特性
CAS番号 |
61166-82-3 |
|---|---|
分子式 |
C16H17ClOS |
分子量 |
292.8 g/mol |
IUPAC名 |
4-(3-chlorophenoxy)-1-methyl-2-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-11(2)19-16-10-15(8-7-12(16)3)18-14-6-4-5-13(17)9-14/h4-11H,1-3H3 |
InChIキー |
SKXQALORRFGAIB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC2=CC(=CC=C2)Cl)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)


![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)

![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)

![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)

